molecular formula C25H27N3O6S B279588 N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

货号: B279588
分子量: 497.6 g/mol
InChI 键: RLVXCAZZZSADQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.

作用机制

BTK is a key mediator of B-cell receptor signaling and plays a critical role in the survival and proliferation of B-cells. N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways such as NF-κB, AKT, and ERK. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has been shown to induce apoptosis and inhibit cell proliferation in CLL, MCL, and DLBCL cell lines. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, this compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the main advantages of N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is its potency and selectivity for BTK. This makes it a promising candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

未来方向

There are several future directions for the development of N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. One potential application is in combination therapy with other anti-cancer agents, such as rituximab and venetoclax. Another potential direction is the development of more potent and selective BTK inhibitors based on the structure of this compound. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans.

合成方法

The synthesis of N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide involves a multi-step process that begins with the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl isothiocyanate to form the thiourea intermediate. The final step involves the reaction of the thiourea intermediate with furfurylamine to form this compound. The overall yield of the synthesis is around 20%.

科学研究应用

N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

属性

分子式

C25H27N3O6S

分子量

497.6 g/mol

IUPAC 名称

N-[3-[(3,4,5-triethoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C25H27N3O6S/c1-4-31-20-13-16(14-21(32-5-2)22(20)33-6-3)23(29)28-25(35)27-18-10-7-9-17(15-18)26-24(30)19-11-8-12-34-19/h7-15H,4-6H2,1-3H3,(H,26,30)(H2,27,28,29,35)

InChI 键

RLVXCAZZZSADQJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

规范 SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。